molecular formula C26H30N4O2 B2905202 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1170404-52-0

1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No. B2905202
CAS RN: 1170404-52-0
M. Wt: 430.552
InChI Key: RRVFIMDLZBOAFH-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea, also known as DMU-212, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Modification

  • Directed Lithiation : N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a related compound, is involved in directed lithiation, leading to high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Biological and Pharmacological Studies

  • Antitumor Activities : The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which shares structural similarities, has been synthesized and its antitumor activities studied, providing insights into potential biological applications (Hu et al., 2018).

Metabolic Studies

  • Urinary Metabolites : Research on metabolites of related compounds, such as 3,3-dimethyl-1-phenyltriazene, offers insights into metabolic pathways that could be relevant for the study of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea (Kolar & Schlesiger, 1976).

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-29(2)22-12-8-20(9-13-22)25(30-17-16-19-6-4-5-7-24(19)30)18-27-26(31)28-21-10-14-23(32-3)15-11-21/h4-15,25H,16-18H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFIMDLZBOAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea

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